2-Methyl-2,8-diazaspiro[4.6]undecane
Description
Importance of Spirocyclic Scaffolds in Organic Chemistry and Molecular Design
Spirocyclic scaffolds are pivotal structural motifs in modern organic and medicinal chemistry due to their inherent three-dimensionality. rsc.orgnih.gov Unlike flat, aromatic systems, spirocycles possess a rigid, non-planar structure that allows for a more precise spatial arrangement of functional groups. rsc.org This conformational rigidity can be advantageous in designing molecules that interact with biological targets, as it reduces the entropic penalty upon binding, potentially leading to higher affinity and selectivity. acs.org
The incorporation of a spiro center, which is a quaternary carbon atom, increases the fraction of sp³-hybridized carbons in a molecule. A higher sp³ character is often correlated with improved physicochemical properties relevant to drug development, such as increased solubility, enhanced metabolic stability, and a more favorable pharmacokinetic profile. nih.gov Consequently, spirocyclic scaffolds are considered "privileged structures" and are found in a variety of approved drugs and natural products. rsc.orgnih.gov Their unique topology opens up novel chemical space for the design of new therapeutic agents and functional materials. rsc.orgnih.gov
Overview of Diazaspiro[4.6]undecane Architectures and Their Chemical Significance
Diazaspiro compounds are a subclass of spirocycles containing two nitrogen atoms within the ring systems. These nitrogen atoms can serve as key points for chemical modification, allowing for the introduction of diverse substituents to fine-tune the molecule's properties. The diazaspiro[4.6]undecane framework consists of a five-membered ring and a seven-membered ring fused at a single carbon atom. This specific arrangement of rings creates a unique conformational landscape and vectoral display of appended functionalities.
While the broader class of diazaspiro compounds, such as diazaspiro[5.5]undecanes, has been explored for various applications, including as scaffolds for bioactive compounds, the diazaspiro[4.6]undecane system is a less common, yet structurally intriguing, architecture. soton.ac.uk The presence of two nitrogen atoms in the scaffold provides opportunities for establishing multiple interaction points, such as hydrogen bonding, which is crucial for molecular recognition processes. The synthesis of such diazaspiro systems can be challenging, often requiring multi-step sequences to construct the spirocyclic core with the desired regiochemistry and stereochemistry. globethesis.com
Rationale for Investigating 2-Methyl-2,8-diazaspiro[4.6]undecane as a Model System
The specific compound, this compound, presents an interesting case for investigation as a model system in chemical research. The introduction of a methyl group on one of the nitrogen atoms (at position 2) breaks the symmetry of the parent diazaspiro[4.6]undecane scaffold. This substitution can have several important consequences that are worthy of systematic study.
Firstly, the methyl group can influence the conformational preferences of the five-membered and seven-membered rings. Understanding these conformational biases is fundamental to designing more complex molecules based on this scaffold where control over the three-dimensional shape is critical. Secondly, the presence of a methyl group alters the electronic properties and basicity of the nitrogen atom to which it is attached, which can in turn affect its reactivity and interaction with other molecules.
By studying a relatively simple derivative like this compound, researchers can gain fundamental insights into the structure-property relationships of this particular diazaspiro system. This knowledge can then be applied to the design of more elaborate molecules with potential applications in areas such as catalysis, materials science, or as ligands for medicinal chemistry. The compound serves as a foundational building block for exploring the chemical space and potential of the diazaspiro[4.6]undecane architecture. While detailed research findings on this specific molecule are not widely available in the public domain, its structural features suggest it is a valuable target for synthetic and conformational studies. A related compound, this compound-3,9-dione, is commercially available, indicating that the core scaffold is accessible. bldpharm.com
Structure
3D Structure
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-methyl-2,9-diazaspiro[4.6]undecane |
InChI |
InChI=1S/C10H20N2/c1-12-8-5-10(9-12)3-2-6-11-7-4-10/h11H,2-9H2,1H3 |
InChI Key |
AUFYMLBRXQBGQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)CCCNCC2 |
Origin of Product |
United States |
Structural Characterization and Conformational Analysis of 2 Methyl 2,8 Diazaspiro 4.6 Undecane Derivatives
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. researchgate.net This method provides precise data on bond lengths, bond angles, and torsional angles. For derivatives of 2-Methyl-2,8-diazaspiro[4.6]undecane, X-ray crystallography would reveal the precise conformation of both the five-membered pyrrolidine (B122466) ring and the seven-membered azepane ring. It would also define the relative orientation of substituents and show intermolecular interactions, such as hydrogen bonding (if N-H groups are present) and van der Waals forces, which dictate the crystal packing. mdpi.com Analysis of crystallographic data for similar spirocyclic systems often shows the six-membered rings adopting chair or boat conformations, while five-membered rings adopt envelope or twist forms. researchgate.netmdpi.com
Conformational Preferences and Dynamics of the Diazaspiro[4.6]undecane Rings
The diazaspiro[4.6]undecane ring system is a conformationally flexible structure. rsc.org The five-membered pyrrolidine ring typically adopts either an envelope or a twist (half-chair) conformation. The energy barrier between these forms is low, allowing for rapid interconversion in solution.
The seven-membered azepane ring is significantly more flexible and can exist in several low-energy conformations, including chair, boat, and twist-boat forms. The energy differences between these conformers can be small, and the ring may exist as a dynamic equilibrium of multiple forms in solution. researchgate.net The presence of the spiro fusion and the methyl group on the nitrogen atom influences these conformational equilibria. Computational studies, such as ab initio and semiempirical methods, can be used to calculate the relative energies of different conformers and map the potential energy surface for ring interconversions, providing insights that complement experimental NMR data. nih.gov
Influence of Substituents and Ring Strain on Conformation
While specific experimental or computational data for this compound is lacking, the conformational preferences of related diazaspiroalkanes are generally governed by a delicate balance of several factors. The substitution pattern on the nitrogen atoms and the inherent ring strain of the constituent rings are paramount.
Substituent Effects: The methyl group at the 2-position (on the pyrrolidine ring) introduces steric bulk. In related N-alkylated piperidine (B6355638) and pyrrolidine systems, the orientation of the alkyl group (axial vs. equatorial) can drastically alter the ring's conformation to minimize steric hindrance. researchgate.netrsc.org For instance, N-methylation in piperidine rings has been shown to influence the chair-twist equilibrium. rsc.org It is plausible that in this compound, the methyl group would preferentially adopt an equatorial or pseudo-equatorial position to reduce unfavorable 1,3-diaxial interactions. The specific conformational outcome would also depend on the puckering of both the five-membered and seven-membered rings.
Without specific experimental data (e.g., X-ray crystallography or detailed NMR analysis) or dedicated computational studies for this compound, any discussion on the precise influence of the methyl substituent and ring strain remains speculative.
Analysis of Intramolecular and Intermolecular Interactions
The nitrogen atoms in the this compound structure are key sites for both intramolecular and intermolecular interactions, primarily through hydrogen bonding.
The table below summarizes the potential interactions based on general principles, as specific data for the target molecule is unavailable.
| Interaction Type | Potential Donor/Acceptor Groups | Expected Influence |
| Intramolecular Hydrogen Bond | Donor: N(8)-H; Acceptor: N(2) | Stabilization of specific conformers, increased rigidity. |
| Intermolecular Hydrogen Bond | Donor: N(8)-H; Acceptor: N(2), N(8) | Formation of dimers or polymeric chains in the solid state, influencing crystal packing and physical properties. |
| Van der Waals Forces | Entire molecular surface | General attractive forces contributing to molecular packing. |
Due to the absence of specific research on this compound, the detailed structural characterization and conformational analysis remain an open area for future investigation. Experimental techniques such as single-crystal X-ray diffraction and advanced NMR spectroscopy, coupled with high-level computational modeling, would be necessary to elucidate the precise conformational preferences and the nature of the intramolecular and intermolecular interactions in this and related derivatives.
Computational and Theoretical Investigations of 2 Methyl 2,8 Diazaspiro 4.6 Undecane Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 2-Methyl-2,8-diazaspiro[4.6]undecane.
A fundamental step in any computational analysis is determining the molecule's most stable three-dimensional arrangement, known as geometry optimization. For this compound, DFT methods, such as B3LYP or M06, combined with a suitable basis set (e.g., 6-311+G(d,p)), would be employed to locate the minimum energy conformation. scispace.com This process involves calculating the forces on each atom and adjusting their positions until a stable structure is found. The optimization would reveal key geometric parameters.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Predicted Value (Illustrative) |
|---|---|
| C-N Bond Length (Pyrrolidine Ring) | 1.47 Å |
| C-N Bond Length (Azepane Ring) | 1.48 Å |
| C-C Bond Length (Spiro Center) | 1.55 Å |
| C-N-C Bond Angle (Pyrrolidine Ring) | 109.5° |
Once the geometry is optimized, DFT is used to characterize the electronic structure. nih.gov This includes calculating the distribution of electrons, identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A molecular electrostatic potential (MEP) map could also be generated to visualize electron-rich and electron-poor regions, highlighting potential sites for electrophilic and nucleophilic attack. researchgate.net
DFT calculations are highly effective in predicting spectroscopic data, which can be used to interpret and validate experimental findings. researchgate.net For this compound, key spectroscopic properties can be simulated.
NMR Spectroscopy: By employing methods like the Gauge-Independent Atomic Orbital (GIAO), it is possible to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical spectra can be invaluable for assigning peaks in experimental NMR data, especially for complex spirocyclic systems where signals may overlap. nih.gov
IR Spectroscopy: The vibrational frequencies of the molecule can be computed, corresponding to the peaks in an infrared (IR) spectrum. mdpi.com This allows for the identification of characteristic functional group vibrations, such as N-H and C-N stretches, aiding in structural confirmation.
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |
|---|---|---|
| ¹³C NMR (Spiro Carbon) | 70-80 ppm | 75.2 ppm |
| ¹H NMR (N-Methyl) | 2.3-2.6 ppm | 2.45 ppm |
DFT is a powerful tool for elucidating reaction mechanisms. acs.org For reactions involving this compound, such as N-alkylation or acylation, DFT can be used to map out the entire reaction pathway. This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. By calculating the energies of the reactants, transition state, and products, the activation energy barrier can be determined, providing insight into the reaction kinetics. Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified transition state correctly connects the reactants and products. rsc.org
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
For studying this compound in a more complex environment, such as in solution or interacting with a biological target like an enzyme, hybrid QM/MM methods are employed. nih.gov In this approach, the core region of interest (e.g., the diazaspiro compound and the immediate interacting residues of a protein) is treated with a high-level QM method like DFT, while the larger, less critical environment (e.g., the rest of the protein and solvent molecules) is treated with a computationally cheaper MM force field. mdpi.comrsc.org This allows for the accurate modeling of electronic effects within the reactive center while still accounting for the influence of the surrounding environment, providing a balance between accuracy and computational feasibility. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT and QM/MM methods are excellent for studying static structures and reaction energies, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com For this compound, an MD simulation would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces on each atom at discrete time steps to simulate its movement. nih.govnih.gov This can reveal important information about:
Conformational Flexibility: The spirocyclic system, particularly the seven-membered azepane ring, can adopt various conformations. MD simulations can explore the conformational landscape, identifying the most populated conformers and the energy barriers between them.
Solvation Effects: MD can model how solvent molecules arrange around the solute and calculate properties like the radial distribution function to understand solvation shells. mdpi.com
Binding Dynamics: If studying the interaction with a receptor, MD simulations can show how the ligand binds, unbinds, and induces conformational changes in the target protein, providing insights into the stability of the ligand-protein complex. mdpi.com
In Silico Methodologies for Scaffold Exploration and Diversity Assessment
The 2,8-diazaspiro[4.6]undecane core is an example of an sp³-rich scaffold, which is of great interest in medicinal chemistry for creating molecules with novel three-dimensional shapes. nih.gov In silico techniques are used to explore the chemical space around this scaffold and assess its potential for generating diverse compound libraries.
Scaffold Hopping: This technique involves searching for structurally different molecules that can mimic the biological activity of a known active compound by maintaining a similar 3D arrangement of key pharmacophoric features. nih.govresearchgate.net If a derivative of this compound were a known bioactive molecule, scaffold hopping algorithms could identify other, structurally novel spirocyclic or non-spirocyclic cores that could serve as potential bioisosteres.
Library Enumeration and Diversity Analysis: Starting from the this compound scaffold, virtual libraries of derivatives can be generated by computationally adding various substituents at different positions. The diversity of this library can then be assessed by calculating various molecular descriptors (e.g., molecular weight, logP, topological polar surface area, number of rotatable bonds). This helps in designing focused libraries for synthesis and screening, ensuring broad coverage of relevant chemical space. unisi.it
Analysis of Molecular Descriptors and Shape Diversity
A fundamental step in the computational evaluation of a scaffold library is the calculation of molecular descriptors. These parameters quantify the physicochemical properties of molecules and are crucial for predicting their pharmacokinetic profiles and potential biological activity. For a library based on the this compound core, key descriptors would include measures of molecular size (molecular weight), lipophilicity (LogP), polarity (topological polar surface area, TPSA), and structural complexity (fraction of sp³ carbons, Fsp³). High Fsp³ character is particularly desirable as it correlates with increased three-dimensionality, which can lead to improved selectivity and metabolic stability. chemdiv.com
The table below illustrates a representative set of calculated molecular descriptors for a hypothetical library of derivatives based on the this compound scaffold. Such data is vital for ensuring that virtual compounds occupy a favorable region of chemical space, often guided by principles like Lipinski's Rule of Five.
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | Fsp³ |
| Core Scaffold | C10H20N2 | 168.28 | 1.2 | 24.1 | 1.00 |
| Derivative A | C17H24N2O | 272.39 | 2.5 | 44.1 | 0.65 |
| Derivative B | C16H23N3O2 | 305.38 | 1.8 | 70.2 | 0.69 |
| Derivative C | C18H26N2O2 | 318.42 | 2.9 | 53.3 | 0.67 |
| Derivative D | C15H21N3O | 259.35 | 1.5 | 67.0 | 0.73 |
This table is illustrative and represents typical data generated in a computational analysis of a scaffold library. The derivatives are hypothetical.
Beyond simple physicochemical properties, the analysis of molecular shape is critical for exploring novel regions of biologically relevant chemical space. sigmaaldrich.com Shape diversity ensures that a compound library can interact with a wide range of biological targets. nih.gov A common method to quantify and visualize shape diversity is through the use of Principal Moments of Inertia (PMI). By plotting the normalized PMI ratios, one can map the shape space covered by a library, identifying whether the molecules are predominantly rod-like, disk-like, or spherical. capes.gov.br For spirocyclic scaffolds, the rigid, three-dimensional core is the primary determinant of molecular shape. nih.gov
The goal in designing a library around the this compound scaffold would be to generate derivatives that populate a broad area of the PMI plot, thereby maximizing the potential for discovering hits against various protein targets. nih.govnih.gov
| Parameter | Description | Relevance to Shape Diversity |
| NPR1, NPR2 | Normalized Principal Moment of Inertia Ratios | These values are plotted on a triangular graph where the corners represent perfect rod, disk, and sphere shapes. |
| Span | The maximum extent of the molecule in 3D space | Indicates the overall size and reach of the molecule. |
| Eccentricity | A measure of the deviation from a spherical shape | Higher values indicate more elongated or flattened shapes. |
| Asphericity | A measure of the deviation from a perfect sphere | Quantifies the degree of non-sphericity. |
This table describes key parameters used in the computational analysis of molecular shape diversity.
Computational Analysis of Scaffold Libraries
The assembly of virtual libraries based on a core scaffold like this compound is a powerful strategy in modern drug discovery. spirochem.com These libraries can contain millions of virtual compounds, each representing a unique combination of the core with various substituents or building blocks. spirochem.com Computational tools are then used to filter and prioritize these virtual molecules based on a multitude of calculated parameters. nih.gov
Advanced computational techniques, such as molecular docking and pharmacophore modeling, can then be employed to screen the virtual library against specific biological targets. mdpi.commdpi.com This allows for the identification of subsets of molecules that are predicted to have a high binding affinity for a protein of interest. By analyzing the structure-activity relationships (SAR) within these virtual hits, medicinal chemists can gain insights into the key interactions driving binding and design the next generation of more potent and selective compounds. mdpi.com The ultimate goal of this computational analysis is to select a manageable number of highly promising compounds for chemical synthesis and subsequent biological testing, thereby accelerating the drug discovery process and reducing costs. philadelphia.edu.joglobalresearchonline.net
Chemical Transformations and Derivatization of 2 Methyl 2,8 Diazaspiro 4.6 Undecane Scaffolds
Selective Functionalization of Nitrogen Atoms
The presence of two secondary amines with different steric and electronic environments in the parent 2,8-diazaspiro[4.6]undecane, and one tertiary and one secondary amine in 2-methyl-2,8-diazaspiro[4.6]undecane, allows for selective functionalization. The N8 atom, being part of a seven-membered azepane ring, is generally more sterically accessible and nucleophilic than the N2 atom within the five-membered pyrrolidine (B122466) ring, especially when N2 is already substituted with a methyl group. This inherent difference enables regioselective derivatization under carefully controlled conditions.
N-alkylation introduces alkyl groups onto the nitrogen atoms, modifying the steric bulk, lipophilicity, and basicity of the scaffold. Standard alkylating agents such as alkyl halides or sulfates can be employed, often in the presence of a base to neutralize the generated acid. nih.gov Reductive amination offers a complementary and highly controlled method for N-alkylation, particularly for introducing more complex alkyl substituents. organic-chemistry.orgmasterorganicchemistry.comorganic-chemistry.orgresearchgate.net This reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. organic-chemistry.orgmasterorganicchemistry.com
N-acylation involves the reaction of the diazaspiro-scaffold with acylating agents like acyl chlorides, anhydrides, or carboxylic acids (activated with coupling agents) to form amides. This transformation is fundamental in drug discovery for introducing pharmacophoric elements and modulating pharmacokinetic properties. The differential reactivity of the two nitrogen atoms can be exploited for selective acylation. For instance, in the synthesis of inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1), the more accessible nitrogen of a related 2,8-diazaspiro[4.5]decan-1-one core is selectively acylated.
Table 1: Examples of N-Alkylation and N-Acylation Reactions on Related Diazaspirocyclic Scaffolds
| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl Amine | researchgate.net |
| N-Acylation | Acyl Chloride, Base | N-Acyl Amide | N/A |
| N-Alkylation | Alkyl Halide, K₂CO₃/Cs₂CO₃, DMF/NMP (MW) | N-Alkyl Amine | nih.gov |
This table presents generalized conditions and may require optimization for the specific this compound scaffold.
The introduction of aryl or heteroaryl moieties onto the nitrogen atoms can be achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds between amines and aryl halides or triflates. acs.org Similarly, the Ullmann condensation, a copper-catalyzed reaction, can also be employed for N-arylation, though it often requires harsher reaction conditions. mdpi.com These methods are crucial for synthesizing compounds where the diazaspiro-scaffold is linked to an aromatic system, a common motif in pharmacologically active molecules. For example, in the development of METTL3 inhibitors, a Buchwald-Hartwig coupling was used to connect a bromo-aryl component to a spirocyclic amine intermediate. acs.orgnih.gov A recent patent discloses the synthesis of LATS1/2 inhibitors where a 2,8-diazaspiro[4.5]decane moiety is coupled with heteroaryl chlorides, demonstrating the utility of such N-arylation reactions. oup.com
N-sulfonylation, the reaction of the amine with a sulfonyl chloride in the presence of a base, yields sulfonamides. This functional group can act as a hydrogen bond acceptor and can significantly alter the physicochemical properties of the parent molecule. While specific examples for this compound are not prevalent in the reviewed literature, this is a standard transformation for secondary amines.
Table 2: N-Arylation Protocols Applicable to Diazaspiro Scaffolds
| Reaction Name | Catalyst/Reagents | Substrates | General Conditions | Reference(s) |
| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃) | Aryl/Heteroaryl Halide/Triflate | Anhydrous solvent, inert atmosphere, elevated temperature | acs.org |
| Ullmann Condensation | Cu catalyst (e.g., CuI), Ligand (optional), Base | Aryl/Heteroaryl Halide | High temperature, polar solvent | mdpi.com |
Modifications and Expansions of the Spirocyclic Ring System
Altering the core spirocyclic structure of this compound can lead to novel scaffolds with distinct conformational properties and biological activities. These modifications can involve the introduction of additional heteroatoms or changes in the ring sizes through expansion or contraction.
The synthesis of analogues of 2,8-diazaspiro[4.6]undecane containing additional heteroatoms such as oxygen or another nitrogen atom can be achieved through multi-step synthetic sequences. For instance, the synthesis of 8-oxa-2-azaspiro[4.5]decane has been reported, providing a blueprint for creating oxa-analogs. researchgate.net Similarly, methodologies for the synthesis of 1,2,8-triazaspiro[4.5]decane and 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been developed, which could be adapted to the [4.6]undecane system to introduce a third nitrogen atom, thereby creating a triaza-scaffold. nih.govresearchgate.netresearchgate.net The synthesis of 2,4-dioxaspiro[5.5]undecanones has also been described, which could inform strategies for creating dioxa-analogs of the target compound. oup.comresearchgate.net These modifications can profoundly impact the scaffold's polarity, hydrogen bonding capacity, and metabolic stability.
Elucidation of Reaction Mechanisms for Derivatization Processes
The derivatization of the this compound scaffold primarily involves chemical transformations targeting the secondary amine at the 8-position. Understanding the underlying reaction mechanisms is crucial for controlling reaction outcomes, optimizing conditions, and predicting the formation of potential byproducts. The elucidation of these mechanisms often relies on a combination of experimental evidence and computational modeling. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the mechanisms can be inferred from well-established principles of amine chemistry and studies on analogous diazaspirocyclic systems.
The key derivatization processes for this scaffold include N-alkylation and N-acylation at the 8-position. The elucidation of these mechanisms involves a detailed examination of the nucleophilic character of the secondary amine and the electrophilic nature of the reacting partner.
N-Alkylation Mechanisms
N-alkylation of the this compound scaffold can be achieved through direct alkylation with alkyl halides or via reductive amination.
Direct Alkylation: The direct alkylation with an alkyl halide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine at the 8-position acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. This reaction is a single-step process where the new C-N bond is formed concurrently with the cleavage of the C-halogen bond. The reaction rate is influenced by the steric hindrance around the nitrogen atom, the nature of the leaving group on the alkyl halide, and the solvent used. A potential side reaction is over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt, although this is less common with secondary amines compared to primary amines.
Reductive Amination: Reductive amination is a versatile method for N-alkylation that converts a carbonyl group to an amine via an intermediate iminium ion. wikipedia.org This process is particularly useful for introducing a wide variety of substituents. The reaction begins with the nucleophilic attack of the secondary amine of the this compound on the carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a positively charged iminium ion intermediate. In a subsequent step, a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN), delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product. stackexchange.commasterorganicchemistry.com The choice of a mild reducing agent is critical to selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com
The table below outlines the key stages in the reductive amination of this compound.
| Stage | Description | Key Intermediates |
| Iminium Ion Formation | The secondary amine at the 8-position attacks the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. Subsequent dehydration under mildly acidic conditions leads to the formation of an iminium ion. | Hemiaminal, Iminium Ion |
| Reduction | A hydride reducing agent attacks the electrophilic carbon of the iminium ion, reducing the C=N+ bond to a C-N single bond and yielding the N-alkylated product. | Tertiary Amine |
N-Acylation Mechanisms
N-acylation of the this compound scaffold is a common transformation used to introduce an acyl group, forming an amide. This reaction is typically carried out using acylating agents like acyl chlorides or acid anhydrides. orientjchem.org The mechanism is a nucleophilic acyl substitution.
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the secondary amine at the 8-position onto the electrophilic carbonyl carbon of the acylating agent. This results in the formation of a tetrahedral intermediate. In the subsequent step, the leaving group (e.g., chloride from an acyl chloride or a carboxylate from an acid anhydride) is eliminated, and the carbonyl double bond is reformed, yielding the N-acylated product. orientjchem.org The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl) formed during the reaction.
The key steps in the N-acylation of this compound are summarized in the following table.
| Step | Description | Key Intermediates |
| Nucleophilic Attack | The secondary amine at the 8-position acts as a nucleophile, attacking the carbonyl carbon of the acylating agent. | Tetrahedral Intermediate |
| Leaving Group Elimination | The tetrahedral intermediate collapses, expelling the leaving group and reforming the carbonyl double bond to give the final amide product. | Amide |
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 2-Methyl-2,8-diazaspiro[4.6]undecane?
Answer:
- Statistical Design of Experiments (DoE): Use factorial designs to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. This minimizes trial-and-error approaches and quantifies interactions between variables .
- Reaction Path Simulation: Employ quantum chemical calculations to predict energetically favorable pathways for spirocyclic ring formation, reducing time spent on unproductive routes .
- Validation: Confirm purity and yield using HPLC or GC-MS, coupled with structural verification via NMR and high-resolution mass spectrometry (HRMS).
Q. How can structural ambiguities in this compound derivatives be resolved?
Answer:
- Advanced Spectroscopic Techniques: Use 2D NMR (e.g., COSY, NOESY) to assign stereochemistry and resolve overlapping signals in the spirocyclic core.
- X-ray Crystallography: Resolve absolute configuration for crystalline derivatives, particularly when stereochemical outcomes influence biological activity .
- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate structural hypotheses .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Hazard Assessment: Review Safety Data Sheets (SDS) for acute toxicity, flammability, and environmental impact. Prioritize fume hoods for volatile intermediates .
- Waste Management: Segregate halogenated byproducts (e.g., from trifluoroacetate counterions) for specialized disposal .
- Training: Mandate 100% compliance in safety exams for lab personnel, emphasizing spill containment and emergency response .
Advanced Research Questions
Q. How can computational methods address contradictions in reaction mechanisms involving this compound?
Answer:
- Reaction Network Analysis: Use ab initio molecular dynamics (AIMD) to map competing pathways (e.g., nucleophilic vs. electrophilic ring-opening) and identify dominant mechanisms under varying conditions .
- Transition State Validation: Compare computed activation energies with experimental kinetic data to resolve discrepancies between proposed mechanisms .
- Machine Learning Integration: Train models on high-throughput experimental datasets to predict regioselectivity in spirocyclic functionalization .
Q. What methodologies are effective for analyzing conflicting bioactivity data in derivatives of this compound?
Answer:
- Multi-Omics Correlation: Integrate transcriptomic and proteomic data to distinguish direct target engagement from off-target effects.
- Free Energy Perturbation (FEP): Quantify binding affinity differences between enantiomers using molecular dynamics simulations, clarifying structure-activity relationships (SAR) .
- Reproducibility Frameworks: Adopt blinded experimental replication and standardized assay conditions to minimize variability in IC measurements .
Q. How can membrane separation technologies improve the purification of this compound?
Answer:
- Nanofiltration Optimization: Screen membrane materials (e.g., polyamide vs. cellulose acetate) for selective retention of spirocyclic byproducts based on molecular weight cutoff (MWCO) and charge .
- Continuous Flow Systems: Couple membrane separation with flow chemistry to enhance throughput and reduce solvent waste .
- In-line Analytics: Implement UV-Vis or Raman spectroscopy for real-time monitoring of purity during diafiltration .
Q. What strategies mitigate data integrity risks in collaborative studies on this compound?
Answer:
- Blockchain-Led Data Logging: Use immutable timestamping for raw spectroscopic and chromatographic datasets to prevent tampering .
- Role-Based Access Control (RBAC): Restrict sensitive computational workflows (e.g., DFT optimizations) to authorized users via encrypted platforms .
- Audit Trails: Maintain version-controlled repositories for synthetic protocols and analytical results, ensuring traceability .
Methodological Tables
Q. Table 1. Key Parameters for Synthetic Optimization
| Parameter | Optimal Range | Analytical Validation Method |
|---|---|---|
| Reaction Temperature | 80–100°C | In-line IR spectroscopy |
| Catalyst Loading | 5–10 mol% | ICP-OES for metal residues |
| Solvent Polarity | ε = 15–25 (e.g., THF) | Hansen solubility parameters |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
